molecular formula C16H15Cl2N3O3S B2373140 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide CAS No. 69026-42-2

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

Cat. No.: B2373140
CAS No.: 69026-42-2
M. Wt: 400.27
InChI Key: LNPBULPTWCKZSR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyaniline to yield the desired thiourea compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c1-23-12-5-3-11(4-6-12)19-16(25)21-20-15(22)9-24-14-7-2-10(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPBULPTWCKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
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2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
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2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
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2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

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